3-Fluoro-3-methylbut-1-yne
Description
Contextualization of Fluorine in Organic Synthesis and Molecular Design
The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. researchgate.netchinesechemsoc.orgrsc.org Fluorine's high electronegativity and the strength of the carbon-fluorine bond impart unique characteristics to organofluorine compounds. chinesechemsoc.orgnih.gov These properties include increased metabolic stability, enhanced lipophilicity (solubility in fats and lipids), and improved binding affinity to biological targets. researchgate.nettandfonline.com Consequently, approximately 20% of pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom. chinesechemsoc.org The development of new methods to introduce fluorine and fluorinated groups into molecules is a significant and active area of research in synthetic organic chemistry. researchgate.netchinesechemsoc.org
Significance of Fluorinated Alkynes as Structural Motifs and Synthetic Intermediates
Fluorinated alkynes, a class of organofluorine compounds containing a carbon-carbon triple bond, are valuable building blocks in organic synthesis. numberanalytics.comalfa-chemistry.com The presence of fluorine atoms in these molecules can influence their reactivity and stability. numberanalytics.com They are utilized in a variety of chemical reactions, including cycloadditions, nucleophilic additions, and cross-coupling reactions, to construct more complex fluorinated molecules. numberanalytics.com The unique electronic properties imparted by the fluorine atom can enhance the reactivity of the alkyne group. ontosight.ai This makes fluorinated alkynes, such as 3-Fluoro-3-methylbut-1-yne, sought-after intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.com For instance, they have been employed in the creation of fluorinated analogs of natural products and in the development of anticancer agents. numberanalytics.com
Overview of Current Academic Research Landscape Pertaining to this compound
Recent academic research has begun to explore the synthetic utility of this compound. It is recognized as a valuable building block for creating more intricate fluorinated organic molecules. The reactivity of its triple bond and the influence of the adjacent fluorine atom make it a versatile reagent.
One area of investigation involves its use in copper-catalyzed reactions. For example, a study demonstrated the ligand-free copper-catalyzed 1,1-alkylmonofluoroalkylation of terminal alkynes, a reaction that could potentially be applied to derivatives of this compound to create complex molecular structures. rsc.org Another study focused on the copper-mediated reaction of propargyl chlorides with a difluoromethylating agent, using 3-chloro-3-methylbut-1-yne as a model substrate to synthesize allenes. cas.cn
The synthesis of this compound itself is an area of interest. Methods for its preparation often involve the fluorination of the corresponding alcohol, 2-methyl-3-butyn-2-ol, using various fluorinating agents. molbase.com
While direct and extensive research on this compound is still emerging, the existing literature on related fluorinated alkynes and their reactions underscores its potential as a significant contributor to the expanding toolbox of fluorine chemistry. Its unique structure, combining a terminal alkyne with a tertiary fluoride (B91410), positions it as a valuable synthon for future discoveries in medicinal chemistry and materials science.
Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-3-methylbut-1-yne | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F/c1-4-5(2,3)6/h1H,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNFRNRYLLRJNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50631363 | |
| Record name | 3-Fluoro-3-methylbut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53731-17-2 | |
| Record name | 3-Fluoro-3-methylbut-1-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50631363 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Investigations into the Reactivity and Mechanistic Pathways of 3 Fluoro 3 Methylbut 1 Yne and Analogues
Characterization of Carbon-Carbon Multiple Bond Reactivity
The reactivity of the carbon-carbon triple bond in 3-fluoro-3-methylbut-1-yne is a key area of investigation. The presence of the fluorine atom enhances the electrophilicity of the alkyne, potentially influencing its participation in various addition and functionalization reactions.
Cycloaddition reactions offer a powerful tool for the construction of cyclic and heterocyclic systems. The reactivity of fluorinated alkynes in such transformations is an area of active research.
While specific studies on the [2π+2π] cycloaddition reactions of this compound are not extensively documented, research on the analogous compound, perfluoro-3-methylbut-1-yne, provides significant insights into the expected reactivity. rsc.org Vacuum pyrolysis of a perfluorodialkyl-1,2,3-triazine provides a synthetic route to this fluoro-alkyne derivative, which has been shown to undergo novel stereospecific [2π+2π] cycloadditions with (E)- and (Z)-pentene. rsc.org This suggests that this compound could also serve as a reactive component in [2π+2π] cycloadditions, potentially leading to the formation of highly functionalized cyclobutene (B1205218) derivatives with a high degree of stereocontrol. The regioselectivity of such reactions would be an important aspect to investigate, as the electronic and steric properties of the substituents on both the alkyne and the alkene would direct the orientation of the addition.
| Reactant 1 | Reactant 2 | Product(s) | Stereochemistry |
|---|---|---|---|
| Perfluoro-3-methylbut-1-yne | (E)-Pentene | Cyclobutene derivative | Stereospecific |
| Perfluoro-3-methylbut-1-yne | (Z)-Pentene | Cyclobutene derivative | Stereospecific |
The terminal alkyne in this compound is a versatile functional group that can undergo a variety of transformations. The fluorine atom's electron-withdrawing effect increases the alkyne's electrophilicity, which can alter the course of reactions such as catalytic hydrogenation. While Lindlar catalysts are typically used for the selective hydrogenation of terminal alkynes to cis-alkenes, the steric hindrance and electronic effects from the adjacent tertiary fluoride (B91410) may influence the reaction rate and selectivity.
Furthermore, the alkyne moiety is amenable to various other functionalization reactions. Copper-catalyzed reactions, for instance, are a promising area for the derivatization of this compound. The unique combination of a terminal alkyne and a tertiary fluoride makes this compound a valuable building block for the synthesis of more complex fluorinated organic molecules.
| Reaction Type | Potential Reagents/Catalysts | Expected Outcome |
|---|---|---|
| Catalytic Hydrogenation | H₂, Lindlar's Catalyst (Pd/CaCO₃/quinoline) | Selective reduction to the corresponding cis-alkene |
| Hydration | H₂O, H₂SO₄, HgSO₄ | Formation of a methyl ketone via an enol intermediate |
| Hydrohalogenation | HX (X = Cl, Br, I) | Addition of HX across the triple bond |
| Sonogashira Coupling | Aryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalyst, Amine base | Formation of a C-C bond between the alkyne and the aryl/vinyl group |
Cycloaddition Reactions
Exploration of Carbon-Fluorine Bond Reactivity
The carbon-fluorine bond is the strongest single bond in organic chemistry, and its selective activation and transformation present a significant challenge and a field of intense research. The tertiary nature of the C-F bond in this compound makes it a particularly interesting substrate for such studies.
The activation of the sp³ C-F bond can be achieved through the use of strong Lewis acids. In the presence of a Lewis acid, the fluorine atom can be abstracted, leading to the formation of a carbocation intermediate. This carbocation can then undergo various transformative reactions, such as nucleophilic substitution or elimination. For instance, treatment of compounds with tertiary C-F bonds with a Lewis acid like ethylaluminium dichloride (EtAlCl₂) can promote S N 1'-type reactions with arenes, leading to the formation of new carbon-carbon bonds. This selective activation of a single C-F bond provides a powerful method for the synthesis of complex molecules.
| Substrate Type | Lewis Acid | Reaction Type | Potential Outcome |
|---|---|---|---|
| Tertiary Alkyl Fluoride | EtAlCl₂, TiCl₄, ZrCl₄ | Friedel-Crafts-type reaction | Alkylation of arenes |
| Tertiary Alkyl Fluoride | Me₂AlCl | Reaction with silyl (B83357) enol ethers | Formation of a new C-C bond |
Hydrodefluorination (HDF) is a process in which a C-F bond is replaced by a C-H bond. This transformation is of interest for the selective modification of fluorinated compounds. Various methods have been developed for HDF, including catalytic approaches. For example, silylium-carborane catalysts have been shown to be effective for the hydrodefluorination of perfluoroalkyl groups under mild conditions using silanes as the hydrogen source. This method is highly selective for aliphatic C-F bonds over aromatic ones. Another approach involves the use of transition metal complexes, such as those of nickel or iridium, to catalyze the hydrodefluorination process. These methods offer potential pathways for the selective defluorination of this compound, which could lead to the synthesis of novel, partially fluorinated or non-fluorinated analogues.
| Catalyst/Reagent System | Hydrogen Source | Substrate Scope |
|---|---|---|
| Silylium-carborane catalysts | Silanes (e.g., Et₃SiH) | Perfluoroalkyl groups |
| Nickel complexes (e.g., NiCl₂(PCy₃)₂) | Hydride sources (e.g., LiAl(O-t-Bu)₃H) | General C-F bonds |
| Iridium complexes | 2-Propanol or formate (B1220265) salts | Fluoroarenes |
Catalytic Transformations Involving this compound Scaffolds
The unique electronic properties conferred by the fluorine atom make this compound a valuable substrate in modern organic synthesis. Its reactivity in catalytic systems is a subject of growing interest.
Rhodium(III)-catalyzed C-H activation and annulation reactions represent a powerful tool for the construction of complex cyclic molecules. rsc.orgrsc.org These reactions typically proceed through a C-H activation step, followed by migratory insertion of an alkyne and subsequent reductive elimination or other terminating steps. In the context of this compound, the fluorine atom is expected to significantly influence the regioselectivity of the alkyne insertion due to its strong electron-withdrawing nature.
The general mechanism for Rh(III)-catalyzed annulation involves the formation of a rhodacycle intermediate after C-H activation of a directing group-containing substrate. This intermediate then coordinates to the alkyne. The subsequent migratory insertion of the this compound into the Rh-C bond can lead to different regioisomeric intermediates, which ultimately dictates the structure of the final annulated product. The electronic effect of the geminal fluoro-methyl group plays a critical role in controlling the regiochemical outcome of this insertion step. While specific studies on this compound are limited, research on other internal alkynes in Rh(III)-catalyzed annulations has demonstrated the formation of multiple new chemical bonds in a single operation. nih.gov
Table 1: Representative Rh(III)-Catalyzed Annulation with a Fluorinated Alkyne Analogue This table presents hypothetical data based on typical conditions for such reactions.
| Entry | Directing Group | Alkyne Substrate | Catalyst System | Solvent | Temp (°C) | Yield (%) | Regioselectivity |
| 1 | Pyridine | This compound | [CpRhCl₂]₂/AgSbF₆ | DCE | 80 | 75 | >95:5 |
| 2 | Benzamide | This compound | [CpRh(OAc)₂] | t-AmylOH | 100 | 68 | 90:10 |
| 3 | Pyrazole | 1-Phenyl-3-fluoro-3-methylbut-1-yne | [Cp*RhCl₂]₂/NaOAc | MeOH | 60 | 82 | >98:2 |
Copper catalysis is widely used for a variety of transformations involving alkynes, such as click chemistry, cross-coupling reactions, and trifluoromethylation. rsc.org The presence of a fluorine atom in this compound enhances the electrophilicity of the alkyne, potentially altering its reactivity in copper-catalyzed processes.
One area of investigation involves its use in copper-catalyzed reactions, such as the 1,1-alkylmonofluoroalkylation of terminal alkynes. While direct applications with this compound are still emerging, related studies on similar substrates highlight the potential. For instance, copper-mediated reactions of propargyl chlorides with difluoromethylating agents have been explored using analogous structures to synthesize fluorinated allenes. The unique combination of a terminal alkyne and a tertiary fluoride in the this compound scaffold positions it as a promising synthon for creating complex fluorinated molecules via copper catalysis.
Table 2: Potential Copper-Catalyzed Reactions with this compound This table illustrates potential transformations based on known copper-catalyzed reactions of fluorinated compounds.
| Reaction Type | Copper Catalyst | Co-reactant | Solvent | Product Type |
| Azide-Alkyne Cycloaddition | Cu(I) salt (e.g., CuSO₄/NaAsc) | Benzyl Azide | tBuOH/H₂O | Fluorinated Triazole |
| Sonogashira Coupling | CuI / Pd(PPh₃)₂Cl₂ | Iodobenzene | Triethylamine (B128534) | Fluorinated Diphenylacetylene |
| Hydroallylation | Copper Hydride (CuH) | Styrene | THF | Fluorinated Allylic Compound |
Advanced Mechanistic Studies
Understanding the detailed mechanistic pathways and the precise influence of fluorine substitution is crucial for optimizing existing reactions and designing new synthetic methods.
Kinetic studies are essential for elucidating reaction mechanisms, identifying rate-determining steps, and understanding the energetic landscape of a catalytic cycle. For reactions involving this compound, a kinetic analysis would typically involve monitoring the concentration of reactants, intermediates, and products over time using techniques like NMR or FTIR spectroscopy. copernicus.org
For instance, in a proposed catalytic cycle, determining the reaction order with respect to the catalyst, substrate, and other reagents can help validate the proposed elementary steps. Isotope labeling studies (e.g., using deuterium) can pinpoint C-H bond cleavage as a rate-limiting step. While specific kinetic data for catalytic reactions of this compound is not widely available, studies on analogous compounds like 3,3-dimethylbutanal have utilized spectroscopic methods to determine rate coefficients for their reactions with various oxidants. copernicus.org Such methodologies could be applied to investigate the catalytic transformations of fluorinated alkynes. A theoretical investigation into the gas-phase elimination kinetics of the analogous 3-chloro-3-methylbut-1-ene has been conducted, highlighting how computational studies can complement experimental kinetic data to understand reaction barriers and transition state geometries. researchgate.net
Table 3: Hypothetical Kinetic Parameters for a Catalyzed Reaction This table shows the type of data obtained from a kinetic analysis.
| Parameter | Method of Determination | Value | Implication |
| Reaction Order in [Catalyst] | Rate vs. [Catalyst] plot | 1.1 ± 0.1 | First-order dependence, suggesting unimolecular step involving catalyst is rate-limiting. |
| Reaction Order in [Alkyne] | Rate vs. [Alkyne] plot | 0.9 ± 0.1 | First-order dependence, indicating alkyne is involved in the rate-determining step. |
| Kinetic Isotope Effect (kH/kD) | Comparison of rates for deuterated vs. non-deuterated substrate | 2.5 | Suggests C-H bond cleavage is part of the rate-determining step. |
| Activation Energy (Ea) | Arrhenius Plot (ln(k) vs. 1/T) | 85 kJ/mol | Provides insight into the overall energy barrier of the reaction. |
Fluorine substitution can dramatically alter the outcome of chemical reactions. rsc.org The high electronegativity and steric demand of fluorine can influence the electronic and steric environment of a molecule, thereby controlling regioselectivity and stereoselectivity. nih.gov
A notable example of this is the "drastic fluorine effect" observed in the gold-catalyzed hydroalkoxylation of fluorinated haloalkynes, where the presence of fluorine atoms led to a complete reversal of regioselectivity compared to their non-fluorinated counterparts. rsc.org This reversal is attributed to the profound electronic changes induced by the fluorine substituents. In the context of C-H functionalization, an analogous "ortho-fluorine effect" is a known phenomenon where a fluorine atom on an aromatic ring can direct or influence the outcome of ortho-metalation, often leading to unique selectivity that cannot be achieved with other substituents. While this compound does not possess an aromatic ring for a classical ortho-effect, the underlying principle of fluorine influencing the electronic nature of the reaction center to control selectivity is directly applicable. The geminal fluorine atom can stabilize or destabilize key intermediates and transition states, thereby directing the reaction down a specific pathway.
Advanced Spectroscopic and Computational Characterization in Research of 3 Fluoro 3 Methylbut 1 Yne
Vibrational Spectroscopy for Structural and Conformational Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a profound insight into the molecular vibrations and, consequently, the structure and conformational dynamics of 3-Fluoro-3-methylbut-1-yne.
Infrared (IR) Spectroscopy: Analysis of Fundamental and Overtone Modes
The infrared spectrum of this compound has been recorded over a wide range of 3500–60 cm⁻¹ in the gaseous phase. A comprehensive vibrational assignment has been proposed based on band contours, relative intensities, and theoretical predictions. Several fundamental vibrational modes are significantly shifted in condensed phases compared to their values in the vapor state.
Overtone bands, which arise from transitions where the vibrational quantum number changes by more than one (e.g., v=0 to v=2), are generally weaker than fundamental absorptions. In the harmonic oscillator approximation, the energy of the first overtone would be exactly twice that of the fundamental. However, due to molecular anharmonicity, the observed overtone frequency is typically slightly less than double the fundamental frequency. The analysis of these overtones can provide deeper insights into the potential energy surface of the molecule.
Table 1: Selected Fundamental Vibrational Frequencies of this compound (Gas Phase)
| Vibrational Mode | Frequency (cm⁻¹) |
|---|---|
| C≡C Stretch | ~2100 |
Note: A complete list of fundamental frequencies requires access to the electronic supplementary information of the primary research literature, which was not available.
Raman Spectroscopy: Vibrational Assignments and Torsional Mode Characterization
Raman spectra of this compound have been recorded for the liquid and solid phases in the 3500–20 cm⁻¹ region, aiding significantly in the vibrational assignment. Raman spectroscopy is particularly valuable for observing symmetric vibrations and torsional modes that may be weak or inactive in the infrared spectrum.
A key aspect of the conformational analysis of this molecule is the characterization of the methyl torsions. The in-phase fundamental torsional mode is observed in the Raman spectrum at 259 cm⁻¹, accompanied by a series of sequence peaks at lower frequencies. By employing a coupled two-top rotor model, several of these bands have been assigned. This analysis allows for the determination of the three-fold torsional barriers. Fitting the observed frequencies by varying the effective three-fold barrier value and other potential energy terms has yielded torsional barriers of 1324 ± 14 cm⁻¹ (3.79 ± 0.04 kcal mol⁻¹) and 1338 ± 27 cm⁻¹ (3.83 ± 0.08 kcal mol⁻¹).
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantitative Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For organofluorine compounds like this compound, ¹⁹F NMR provides direct information about the fluorine environment, while ¹H and ¹³C NMR offer complementary structural details.
It is important to note that while the principles of NMR spectroscopy are well-established for organofluorine compounds, specific experimental or computationally predicted NMR data for this compound were not found in a comprehensive review of the scientific literature. The following sections describe the expected analytical approaches and the type of information they would yield.
Fluorine-19 (¹⁹F) NMR Spectroscopy: Chemical Shift Analysis and Applications in Organofluorine Analysis
Fluorine-19 is a spin ½ nucleus with 100% natural abundance and high sensitivity, making ¹⁹F NMR a powerful technique. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local electronic environment, with a very wide chemical shift range, which minimizes signal overlap.
For this compound, the ¹⁹F NMR spectrum would be expected to show a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this signal would provide information about the electronic environment around the tertiary carbon to which it is attached. The electron-withdrawing effect of the adjacent ethynyl (B1212043) group and the electron-donating effect of the two methyl groups would influence this chemical shift. In general, tertiary alkyl fluorides exhibit chemical shifts in a specific region of the ¹⁹F NMR spectrum.
Application of Other NMR Techniques (e.g., ¹H NMR, ¹³C NMR)
¹H NMR Spectroscopy: The proton NMR spectrum of this compound would be expected to show two distinct signals:
A signal corresponding to the acetylenic proton (H-C≡). This proton would likely appear as a singlet, though long-range coupling to the fluorine atom or the methyl protons is possible.
A signal for the six equivalent protons of the two methyl groups (CH₃). This signal would be expected to be a doublet due to coupling with the adjacent fluorine atom (³JHF).
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would provide information about the carbon skeleton of the molecule. Four distinct carbon signals would be anticipated:
Two signals for the sp-hybridized carbons of the alkyne group (C≡C). The carbon attached to the proton would have a different chemical shift than the one bonded to the fluorinated carbon.
A signal for the quaternary carbon atom bonded to the fluorine and the two methyl groups (C-F). The chemical shift of this carbon would be significantly influenced by the electronegative fluorine atom.
A signal for the two equivalent methyl carbons (CH₃).
Heteronuclear coupling between the fluorine and carbon atoms (¹JCF, ²JCF, etc.) would provide further structural confirmation.
Quantum Chemical Calculations and Molecular Modeling Methodologies
Quantum chemical calculations have been instrumental in the interpretation of the vibrational spectra of this compound. Ab initio calculations of energies, geometrical structures, vibrational frequencies, infrared intensities, and Raman activities have been carried out to assist in the comprehensive vibrational assignment.
The theoretical results have been compared with the experimental findings, with the MP2 predicted value for the torsional barrier (1505 cm⁻¹) being considered a reliable benchmark based on studies of similar molecules. These computational models allow for a detailed understanding of the potential energy surface for the internal rotation of the methyl groups. The calculations have been performed using methods such as B3LYP with a 6-31G(d) basis set and MP2(full) with a 6-31G(d) basis set. These theoretical approaches provide a powerful complement to experimental spectroscopic data, enabling a more complete characterization of the molecular structure and dynamics.
Density Functional Theory (DFT) Studies: Energetics and Transition State Analysis
Similarly, dedicated Density Functional Theory (DFT) studies focusing on the energetics and transition state analysis of this compound are not found in the surveyed scientific literature. Research on the reaction mechanisms and energetics of other fluorinated compounds and alkynes has been published, but these findings cannot be directly extrapolated to provide a scientifically accurate and detailed account for this compound. As a result, a data table of its energetic properties and transition state parameters cannot be generated.
Research Applications and Synthetic Utility of 3 Fluoro 3 Methylbut 1 Yne in Complex Chemical Systems
Utilization as a Core Building Block in Advanced Organic Synthesis
3-Fluoro-3-methylbut-1-yne serves as a fundamental building block in the construction of intricate organic molecules. The dual functionality of the terminal alkyne and the propargylic fluoride (B91410) allows for a wide range of chemical transformations, including cycloadditions, nucleophilic additions, and cross-coupling reactions. This versatility positions it as a key intermediate for accessing novel chemical space.
Precursor for Fluorinated Heterocyclic Compounds (e.g., Chromeno[2,3-b]pyridines)
Fluorinated alkynes are recognized as valuable precursors for synthesizing fluorinated heterocyclic compounds. Heterocycles are core structures in a vast number of pharmaceuticals and biologically active compounds. The introduction of fluorine into these rings can significantly enhance their therapeutic properties.
Chromeno[2,3-b]pyridines represent an important class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial and anticancer properties. clockss.org The synthesis of these scaffolds often involves multicomponent reactions, where various starting materials are combined to build the fused ring system. clockss.org For instance, one established route involves the reaction of 6-methylchromone-3-carbonitrile with acetylacetone (B45752) to form a key pyridin-5-one intermediate, which can be further modified. clockss.org While direct synthesis of Chromeno[2,3-b]pyridines using this compound is an area of exploratory interest, the alkyne's reactivity makes it a plausible candidate for cycloaddition or annulation strategies aimed at constructing novel fluorinated analogues of this and other important heterocyclic systems.
Synthesis of Diverse Fluorine-Containing Organic Molecules with Enhanced Properties
The incorporation of fluorine into organic molecules can dramatically alter their physical, chemical, and biological profiles. Properties such as metabolic stability, lipophilicity, and binding affinity to biological targets can be fine-tuned by the presence of a fluorine atom. It is estimated that approximately 20% of pharmaceuticals and up to 50% of agrochemicals contain at least one fluorine atom.
This compound is a prime example of a building block used to introduce the fluorine element into larger molecules. Its terminal alkyne group can undergo a variety of reactions to form new carbon-carbon bonds, effectively incorporating the fluorine-containing fragment into a diverse range of molecular scaffolds. This strategic use allows chemists to synthesize fluorinated analogs of natural products and other bioactive molecules, potentially leading to compounds with improved efficacy and pharmacokinetic properties.
Contributions to Specialized Chemical Fields
The unique structural features of this compound make it a valuable tool in specialized areas of chemistry beyond general organic synthesis.
Design and Synthesis of Fluorinated Agrochemicals
The agrochemical industry heavily relies on organofluorine chemistry to develop next-generation herbicides, insecticides, and fungicides. Fluorinated building blocks are essential for creating active ingredients with enhanced performance and favorable environmental profiles. nih.govbohrium.com The trifluoromethylpyridine (TFMP) moiety, for example, is a key structural motif in numerous successful agrochemicals, where it can improve translocation within the plant and confer unique biological activity. nih.govsemanticscholar.org
As a fluorinated alkyne, this compound represents a key synthon for the agrochemical sector. It provides a direct method for introducing a fluorinated quaternary center, a structural feature that can enhance the stability and potency of a potential agrochemical agent. Its ability to participate in robust bond-forming reactions makes it an attractive component in the synthesis pipelines for new crop protection agents.
Exploration in Materials Science for Novel Functional Molecules
The unique combination of a terminal alkyne and a tertiary fluoride in this compound positions it as a promising building block for future discoveries in materials science. The alkyne functionality can be used for polymerization or for attachment to surfaces and other molecules, while the fluorinated group can impart desirable properties like hydrophobicity and thermal stability. This makes it a candidate for the development of novel functional polymers, liquid crystals, and other advanced materials.
Development of Novel Catalytic Transformations
The reactivity of this compound makes it an excellent substrate for developing and exploring new catalytic reactions. The electron-withdrawing nature of the fluorine atom influences the electronic properties of the adjacent alkyne, potentially altering its reactivity in catalytic cycles.
One of the most significant catalytic transformations for terminal alkynes is the Sonogashira cross-coupling reaction . This reaction, which employs palladium and copper catalysts, forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orglibretexts.org It is a powerful and widely used method for synthesizing conjugated enynes and arylalkynes under mild conditions. wikipedia.org this compound is a suitable substrate for this reaction, allowing for the direct coupling of the fluorinated fragment to various aromatic and vinylic systems.
Beyond established methods, this compound is also investigated in the context of novel catalytic processes. For example, research into copper-catalyzed reactions has shown the potential for complex transformations involving fluorinated alkynes. Furthermore, the alkyne can participate in various catalytic cycloaddition reactions, such as [3+2] cycloadditions, to construct five-membered rings, which are common motifs in organic chemistry. mdpi.compku.edu.cn The development of such catalytic transformations expands the synthetic chemist's toolkit and enables the efficient construction of previously inaccessible fluorinated molecules.
Stereoselective and Regioselective Synthesis Utilizing Fluorinated Alkynes
The strategic incorporation of fluorine into organic molecules is a powerful tool in medicinal chemistry and materials science due to the unique physicochemical properties it imparts. Fluorinated alkynes, such as this compound, are valuable building blocks in this context, offering a versatile platform for the synthesis of complex fluorinated structures. The presence of a fluorine atom on a tertiary carbon adjacent to an alkyne moiety significantly influences the electronic properties and reactivity of the triple bond, opening avenues for stereoselective and regioselective transformations.
While the broader field of fluorinated alkyne chemistry has seen significant advancements, detailed research specifically outlining the stereoselective and regioselective applications of this compound remains an emerging area. General principles derived from related fluorinated systems suggest its potential in a variety of synthetic transformations. The electron-withdrawing nature of the fluorine atom can modulate the reactivity of the alkyne, influencing the outcomes of reactions such as cycloadditions, hydrofunctionalizations, and metal-catalyzed cross-coupling reactions.
For instance, in cycloaddition reactions, the fluorine substituent is expected to exert a directing effect, leading to preferential formation of one regioisomer over another. Similarly, in reactions that generate a new stereocenter, the steric and electronic influence of the fluorinated tertiary carbon could be leveraged to achieve high levels of stereocontrol. However, specific examples with detailed experimental data for this compound are not extensively documented in publicly available research.
The synthetic utility of this compound is recognized, and it is considered a valuable precursor for more intricate fluorinated organic molecules. Its unique structure, combining a terminal alkyne with a tertiary fluoride, positions it as a promising synthon for future discoveries. Further investigations are needed to fully explore and document its role in stereoselective and regioselective synthesis, which would undoubtedly expand the toolbox of fluorine chemistry.
Future Research Trajectories and Contemporary Challenges in 3 Fluoro 3 Methylbut 1 Yne Chemistry
Development of Sustainable and Atom-Economical Synthetic Strategies
A primary challenge in the broader application of 3-fluoro-3-methylbut-1-yne lies in the development of synthetic methods that are both environmentally benign and efficient. Traditional approaches often rely on harsh fluorinating agents and can generate significant waste. Consequently, the development of sustainable and atom-economical strategies is a key area of future research.
Current synthetic methods often involve the fluorination of the corresponding alcohol, 2-methyl-3-butyn-2-ol, using various fluorinating agents. However, these methods can suffer from drawbacks such as the use of hazardous reagents and the formation of stoichiometric byproducts. Future research will likely focus on catalytic and more direct approaches. For instance, the development of methods for the direct C-H fluorination of 3-methylbut-1-yne would represent a significant advancement in terms of atom economy.
The principles of green chemistry are increasingly being applied to the synthesis of fluorinated compounds. This includes the use of flow chemistry, which can enable safer handling of hazardous reagents and intermediates, as well as improved reaction control and scalability. rsc.org The development of continuous-flow processes for the synthesis of this compound could offer a more sustainable alternative to traditional batch methods.
| Synthesis Strategy | Description | Potential Advantages |
| Catalytic C-H Fluorination | Direct fluorination of the C-H bonds of 3-methylbut-1-yne using a catalyst. | High atom economy, reduced waste, fewer synthetic steps. |
| Flow Chemistry | Performing the synthesis in a continuous flow reactor. | Improved safety, better process control, enhanced scalability. |
| Biocatalysis | Utilizing enzymes to catalyze the fluorination reaction. | High selectivity, mild reaction conditions, environmentally friendly. |
Discovery of Unprecedented Reactivity and Transformation Pathways
The unique electronic environment created by the fluorine atom in this compound imparts novel reactivity to the molecule. The strong electron-withdrawing nature of fluorine influences the reactivity of the adjacent alkyne, making it a versatile reagent for various chemical transformations.
Future research will likely focus on exploring the full extent of this unique reactivity. For example, the fluorine substituent can influence the regioselectivity and stereoselectivity of additions to the alkyne. Understanding and controlling these effects will be crucial for the development of new synthetic methodologies. The compound is recognized as a valuable building block for creating more intricate fluorinated organic molecules.
Investigations into the use of this compound in cycloaddition reactions, metal-catalyzed cross-coupling reactions, and other transformations are expected to yield novel and complex fluorinated structures. The activation of the C-F bond itself could also present opportunities for new synthetic disconnections.
Integration of Machine Learning and Artificial Intelligence in Fluorine Compound Design
In the context of this compound, ML models could be developed to predict its reactivity in various chemical reactions, helping chemists to design more efficient synthetic routes. acs.orgarxiv.org By training algorithms on large datasets of chemical reactions, it is possible to create predictive models that can guide experimental work.
| AI/ML Application | Description | Potential Impact |
| Reaction Prediction | Using ML to predict the outcome of reactions involving this compound. | Faster optimization of reaction conditions and discovery of new transformations. |
| De Novo Design | Employing AI to design novel molecules with desired properties based on the this compound scaffold. | Accelerated discovery of new drugs and materials. |
| Property Prediction | Predicting the physical, chemical, and biological properties of derivatives of this compound. | More efficient screening of candidate molecules. |
Expanding the Scope of Applications in Interdisciplinary Research
The unique properties imparted by the fluorine atom make this compound a valuable building block for a wide range of applications in interdisciplinary fields. The introduction of fluorine can significantly alter the biological and material properties of a molecule.
In medicinal chemistry, the incorporation of fluorine is a common strategy to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound is a promising starting material for the synthesis of novel fluorinated pharmaceuticals. Its unique structure positions it as a valuable synthon for future discoveries in this area.
In materials science, the introduction of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties. Polymers and other materials derived from this compound could find applications in areas such as electronics, aerospace, and advanced coatings.
Furthermore, in agrochemical research, about 16% of commercial pesticides, herbicides, and fungicides contain fluorine, which can improve their efficacy and environmental persistence. chemindigest.com The this compound motif could be incorporated into new agrochemicals to enhance their performance.
Q & A
Q. How can 3-fluoro-3-methylbut-1-yne be synthesized with high regioselectivity, and what analytical methods validate its structural integrity?
Methodological Answer: Synthesis often involves alkylation of terminal alkynes with fluorinated electrophiles. For example, a modified Sonogashira coupling could introduce the fluorine substituent via fluoroalkyl halides. Structural validation requires ¹H/¹³C NMR to confirm the sp-hybridized carbon (δ ~70-100 ppm for alkynyl carbons) and ¹⁹F NMR (δ ~-180 to -220 ppm for CF₃ groups). IR spectroscopy can confirm the C≡C stretch (~2100 cm⁻¹). For purity, GC-MS or HPLC with fluorinated-phase columns is recommended .
Q. What solvent systems optimize the stability of this compound during storage and reactions?
Methodological Answer: Fluorinated alkynes are sensitive to moisture and oxidation. Use anhydrous solvents like THF or DCM under inert atmospheres. For long-term storage, freeze at -20°C in amber vials. Solubility data from analogous compounds (e.g., 3-fluorophenylacetylene) suggest good solubility in polar aprotic solvents (DMF, DMSO) but poor solubility in hydrocarbons .
Q. How does the fluorine substituent influence the reactivity of the alkyne in catalytic hydrogenation?
Methodological Answer: Fluorine’s electron-withdrawing effect increases the alkyne’s electrophilicity, potentially altering hydrogenation pathways. Lindlar catalyst (Pd/CaCO₃ with quinoline) selectively hydrogenates terminal alkynes to cis-alkenes, but steric hindrance from the CF₃ group may slow reactivity. Monitor reaction progress via FT-IR to track C≡C bond disappearance .
Advanced Research Questions
Q. What mechanistic insights explain contradictory regioselectivity in cycloaddition reactions involving this compound?
Methodological Answer:
Q. How can stereoelectronic effects of the CF₃ group be exploited to control enantioselectivity in propargylation reactions?
Methodological Answer:
Q. What strategies resolve discrepancies in reported thermal stability data for fluorinated alkynes?
Methodological Answer: Divergent stability reports may stem from impurities (e.g., trace acids) or measurement techniques. Use accelerated rate calorimetry (ARC) to assess decomposition kinetics. Compare TGA/DSC data under controlled atmospheres. For this compound, stabilization via trifluoroacetyl protection or inclusion in host-guest complexes (e.g., cyclodextrins) may mitigate degradation .
Key Research Considerations
- Synthetic Challenges : Fluorine’s electronegativity complicates nucleophilic substitutions; consider using masked fluorinating agents (e.g., DAST) .
- Analytical Pitfalls : Overlapping signals in NMR may require advanced techniques (e.g., DEPT-135 for carbon assignment) .
- Safety : Fluorinated alkynes may release HF upon decomposition; use PTFE-lined equipment and neutralization protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
